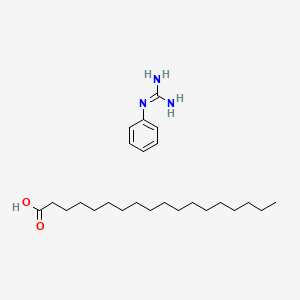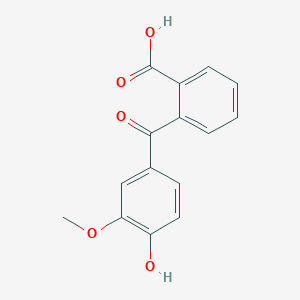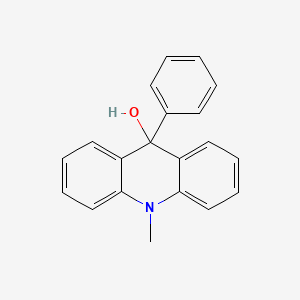
10-Methyl-9-phenylacridin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-9-phenylacridin-9-ol is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenylacridin-9-ol typically involves the reaction of 10-methylacridinium halogenide with phenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-9-phenylacridin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and other alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Methyl-9-phenylacridin-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its unique color properties.
Mecanismo De Acción
The mechanism of action of 10-Methyl-9-phenylacridin-9-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: A clinically used drug for the treatment of acute leukemia, structurally similar to acridine.
N-phenylacridin-9-amine: Another derivative with similar mutagenic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
6321-72-8 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
10-methyl-9-phenylacridin-9-ol |
InChI |
InChI=1S/C20H17NO/c1-21-18-13-7-5-11-16(18)20(22,15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,22H,1H3 |
Clave InChI |
MILNADFLMJQLHM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


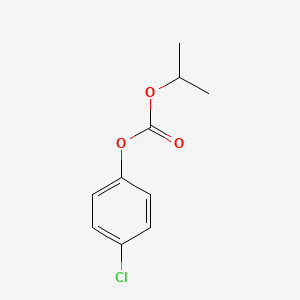

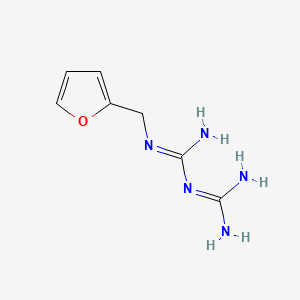

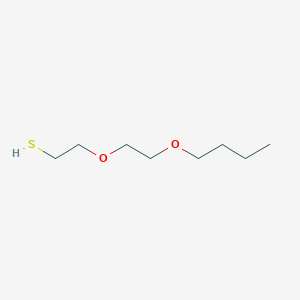
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
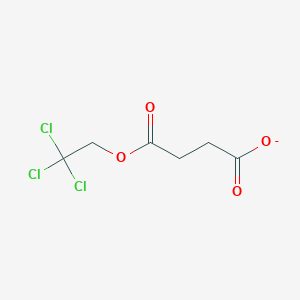
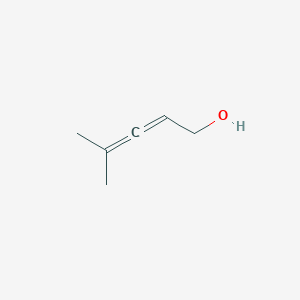
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)

